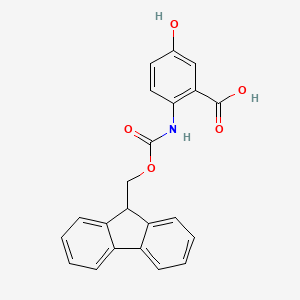

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid

説明

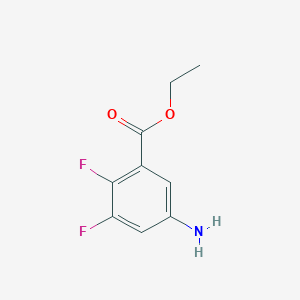

“2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid” is a chemical compound with the molecular formula C18H17NO4 . It is also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.34 . It is a solid at room temperature . The compound’s boiling point is 567.9°C at 760 mmHg .科学的研究の応用

Protection and Synthesis in Organic Chemistry

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid has been utilized in organic synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is used for protecting hydroxy-groups in various synthesis processes. It can be removed conveniently while leaving other base-labile protecting groups intact, facilitating the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Development of Novel Fluorescence Probes

This compound has also been instrumental in the development of fluorescence probes. Researchers have designed and synthesized novel probes to detect highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase. These probes have shown potential in differentiating hROS from other reactive oxygen species, providing valuable tools for studying biological and chemical applications (Setsukinai et al., 2003).

Solid Phase Synthesis

The compound has been applied in the synthesis of new linkers for solid-phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins and have been used for immobilizing carboxylic acids and amines, which are released in high yield and purity upon treatment (Bleicher, Lutz & Wuethrich, 2000).

Fluorescence Imaging and Sensing

The compound's derivatives have been employed in the development of midrange affinity fluorescent Zn(II) sensors, showing potential in biological imaging applications. These sensors are cell permeable, responsive to Zn(II), and have been used in confocal microscopy studies (Nolan et al., 2006).

Inhibitors in Cell Adhesion Processes

Researchers have synthesized a series of fluoren-9-ylalkanoic and alkylbenzoic acids, derivatives of this compound, as inhibitors of cell adhesion processes in leukocytes. These compounds show potential in inhibiting neutrophil recruitment into inflamed tissue (Hamilton et al., 1995).

Novelty in Receptor Specific Agonists

This compound has been involved in virtual screening for LPA2-specific agonists, identifying nonlipid compounds with antiapoptotic actions. These findings indicate potential therapeutic utility in preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).

Safety And Hazards

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-13-9-10-20(18(11-13)21(25)26)23-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,24H,12H2,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSGFKGGTXFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B3232543.png)

![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B3232552.png)

![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)